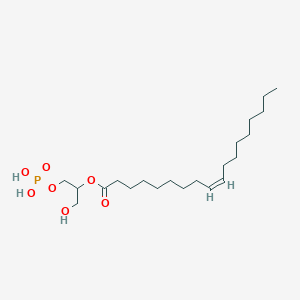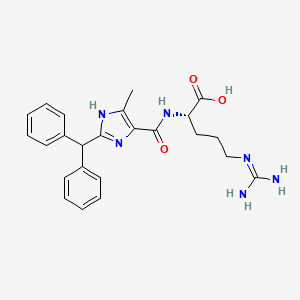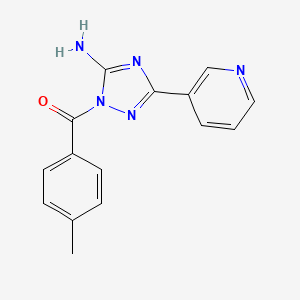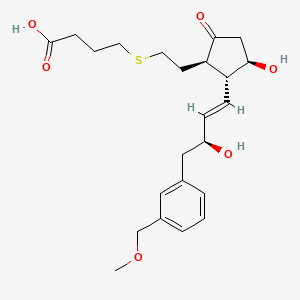![molecular formula C28H35N3O9S B10771615 2-[(4-methoxyphenyl)sulfonyl-[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid](/img/structure/B10771615.png)
2-[(4-methoxyphenyl)sulfonyl-[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID24900526C5: is a small molecular drug with a molecular weight of 589.7 g/mol and a topological polar surface area of 3.4 Ų . This compound is under investigation for its potential therapeutic applications, particularly in the field of medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID24900526C5 involves multiple steps, typically starting with the preparation of a key intermediate through a series of organic reactions. The exact synthetic route can vary, but common steps include:
Formation of the Core Structure: This often involves a cyclization reaction to form the core ring structure of the molecule.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as halogenation, alkylation, or acylation.
Purification: The final compound is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of PMID24900526C5 would be scaled up using batch or continuous flow processes. Key considerations include optimizing reaction conditions to maximize yield and minimize by-products, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
PMID24900526C5 can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide for nucleophilic substitution or sulfuric acid for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
PMID24900526C5 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or activation.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer or infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which PMID24900526C5 exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may inhibit or activate these targets, leading to changes in cellular processes and ultimately therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
PMID24900526C4: A structurally similar compound with slight variations in functional groups.
PMID24900526C6: Another analog with different substituents on the core structure.
Uniqueness
PMID24900526C5 is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C28H35N3O9S |
|---|---|
Molecular Weight |
589.7 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)sulfonyl-[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C28H35N3O9S/c1-19(2)16-23(27(35)31(17-25(32)33)41(37,38)22-13-11-21(39-3)12-14-22)29-26(34)24-10-7-15-30(24)28(36)40-18-20-8-5-4-6-9-20/h4-6,8-9,11-14,19,23-24H,7,10,15-18H2,1-3H3,(H,29,34)(H,32,33)/t23-,24-/m0/s1 |
InChI Key |
QXROXWFFCFLRBZ-ZEQRLZLVSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)OC)NC(=O)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)CC(C(=O)N(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)OC)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,4S)-4-(4-carboxyphenoxy)-1-[(2S)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10771537.png)
![(2r)-N-{(2s,3r)-4-{[(4's)-6'-(2,2-Dimethylpropyl)-3',4'-Dihydrospiro[cyclobutane-1,2'-Pyrano[2,3-B]pyridin]-4'-Yl]amino}-3-Hydroxy-1-[3-(1,3-Thiazol-2-Yl)phenyl]butan-2-Yl}-2-Methoxypropanamide](/img/structure/B10771543.png)
![[1-Fluoro-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonic acid](/img/structure/B10771546.png)
![4-{3-[2-Amino-5-(2-Methoxyethoxy)pyrimidin-4-Yl]-1h-Indol-5-Yl}-2-Methylbut-3-Yn-2-Ol](/img/structure/B10771558.png)

![1-[4-Amino-2,6-bis(propan-2-yl)phenyl]-3-[1-butyl-4-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]urea hydrochloride](/img/structure/B10771574.png)
![2-methyl-N-[3-(2-methylindazol-5-yl)-4-(6-propylpyridin-2-yl)-1,2-thiazol-5-yl]cyclopropane-1-carboxamide](/img/structure/B10771575.png)
![[(1R)-3-methyl-1-[3-(1-oxoisoquinolin-2-yl)propanoylamino]butyl]boronic acid](/img/structure/B10771582.png)

![N-[4-[[6-(2,2-dimethylpropyl)spiro[3,4-dihydropyrano[2,3-b]pyridine-2,1'-cyclobutane]-4-yl]amino]-3-hydroxy-1-[3-(1,3-thiazol-2-yl)phenyl]butan-2-yl]-2-methoxypropanamide](/img/structure/B10771605.png)

![(2S)-2-[6-[(2,4-diaminopteridin-6-yl)methylamino]-3-oxo-1H-isoindol-2-yl]pentanedioic Acid](/img/structure/B10771612.png)

